(R)-(+)-SKF-38393 hydrochloride acts as an antagonist for the D1 dopamine receptor, a protein found in the brain involved in motor function, cognition, and reward processing. Studies have utilized (R)-(+)-SKF-38393 hydrochloride to investigate the role of D1 dopamine receptors in various neurological disorders like Parkinson's disease and schizophrenia.
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly referred to as SKF38393 hydrochloride, is a benzazepine derivative characterized by its selective agonistic activity at the dopamine D1 receptor. This compound plays a significant role in neurological research due to its ability to enhance neurotransmitter release, particularly glutamate, in the hippocampus, which is crucial for cognitive functions such as learning and memory .
SKF38393 hydrochloride exhibits notable biological activities primarily through its interaction with the dopamine D1 receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. Additionally, it has been shown to influence various signaling pathways related to neuronal survival and differentiation .
The synthesis of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride involves several steps:
SKF38393 hydrochloride is primarily utilized in pharmacological research for studying dopaminergic signaling pathways and their implications in neurological disorders. Its role as a selective dopamine D1 receptor agonist makes it valuable for investigating conditions such as schizophrenia, Parkinson's disease, and other neurodegenerative disorders.
Studies have demonstrated that SKF38393 hydrochloride interacts specifically with the dopamine D1 receptor, leading to significant changes in neuronal signaling. The compound's ability to enhance glutamate release indicates potential interactions with other neurotransmitter systems as well.
Several compounds share structural similarities with (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride. These include:
Compound Name | Structure | Unique Features |
---|---|---|
SKF 81297 | Benzazepine derivative | Selective D1 receptor agonist with different pharmacokinetics |
6-Chloro-DOPA | Dopamine precursor | Involved in dopamine synthesis |
2-Amino-6-phosphonopentanoic acid | Glutamate analog | Acts as an antagonist at NMDA receptors |
Each of these compounds exhibits unique pharmacological profiles and mechanisms of action that differentiate them from SKF38393 hydrochloride. The specificity of SKF38393 for the dopamine D1 receptor is particularly notable compared to other compounds that may have broader or different receptor interactions .
The hydrochloride salt of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol possesses the elemental composition C₁₆H₁₈ClNO₂ and a calculated relative molecular mass of 291.78 g mol⁻¹ [1] [2]. The free-base parent (absence of the chloride counter-ion) has the composition C₁₆H₁₇NO₂ and a lower relative molecular mass of 255.31 g mol⁻¹ [1].
Parameter | Hydrochloride salt | Free base |
---|---|---|
Empirical formula | C₁₆H₁₈ClNO₂ · HCl | C₁₆H₁₇NO₂ |
Relative molecular mass | 291.78 g mol⁻¹ [1] | 255.31 g mol⁻¹ [1] |
Exact monoisotopic mass | 291.1074 Da [1] | 255.1258 Da [1] |
International Chemical Identifier (standard) | InChI = 1S/C16H17NO2.ClH/…/t14-/m1/s1 [1] | InChI = 1S/C16H17NO2/…/t14-/m1/s1 [1] |
Simplified Molecular Input Line Entry System (canonical) | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl [1] | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 [1] |
Single-crystal X-ray diffraction of a trimethylated precursor established the absolute configuration at the sole stereogenic centre (C-5) as R [3]. Chiral high-performance liquid chromatography showed an enantiomeric excess greater than ninety-seven percent for the R form, which is the biologically active enantiomer at dopamine D₁-like receptors [3]. The positive optical rotation in methanol, {[α]²²_D = +16.1° (c = 1.2)} [2], corroborates the R assignment.
The scaffold is a fused tricyclic framework comprising a seven-member azepine ring (positions 1–7) annulated to a benzene ring (positions 7–12). Nitrogen occupies position 3 of the heterocycle, and partial hydrogenation of positions 2–5 yields a tetrahydroazepine that adopts a flexible chair–boat equilibrium. Key substituents include:
Compound | Key substitutions relative to parent | Configuration at C-5 | Reported receptor profile | Relative molecular mass |
---|---|---|---|---|
(5R)-5-phenyl-7,8-diol (target compound) | Catechol; no halogen; no N-methyl | R [3] | Dopamine D₁/D₅ partial agonist [6] | 291.78 g mol⁻¹ [1] |
(5R)-8-chloro-3-methyl analog (widely known as SCH-23390) | 8-chloro; 3-methyl; N-methyl absent | R [7] | Potent dopamine D₁/D₅ antagonist [7] [8] | 324.24 g mol⁻¹ [7] |
6-chloro-3-methyl analog (SKF-83959) | 6-chloro; 3-methyl; N-methyl present | Racemic [9] | D₁-like biased agonist [9] | 317.80 g mol⁻¹ [9] |
The comparison highlights that halogenation at C-6 or C-8 and methylation at N-3 profoundly alter receptor efficacy: chlorine substitution flips activity from agonism to antagonism, whereas ring-constrained variants such as SKF-83959 display signaling bias despite maintaining catechol and phenyl elements [5] [10].
Standard line-angle drawings position the heteroatoms explicitly, employ solid wedges for bonds projecting above the drawing plane to denote the R configuration at C-5, and depict the catechol hydroxyls para- to each other on the aromatic ring. Atom numbering follows the International Union of Pure and Applied Chemistry ring-fusion rules: the bridgehead carbon bearing the phenyl group is numbered five, ensuring consistent comparison across benzazepine derivatives [1].
Molecular mechanics (MM2-85) calculations and nuclear Overhauser effect data indicate that the lowest-energy solution conformer is a chair in which the phenyl substituent occupies an equatorial orientation, minimising 1,3-diaxial interactions [5]. The interatomic distance between the protonated nitrogen and the meta-hydroxyl oxygen averages 5.2 Å, while the catechol oxygens are separated by roughly 2.9 Å, values that align with the pharmacophoric geometry required for dopamine receptor activation [5]. Crystal-structure studies on methylated analogues reveal little deviation from this solution geometry, underscoring the rigidity conferred by partial saturation of the azepine ring [3].
According to current International Union of Pure and Applied Chemistry rules for fused heterocycles, the preferred systematic name is:
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e] [1] [11]diazepin-7,8-diol monohydrochloride [1].
The designation specifies:
This systematic approach ensures unambiguous registry within chemical databases and facilitates precise communication among synthetic, structural, and pharmacological researchers.
Irritant